N-[[4-(2,2,3-Trimethylmorpholine-4-carbonyl)phenyl]methyl]prop-2-enamide
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Description
The compound “N-[[4-(2,2,3-Trimethylmorpholine-4-carbonyl)phenyl]methyl]prop-2-enamide” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals . The presence of the carbonyl group and the amide group suggests that it might have interesting reactivity.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the morpholine ring, possibly through a cyclization reaction, followed by various functional group interconversions to install the carbonyl, phenyl, and amide groups .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to contain a morpholine ring, which is a six-membered ring containing an oxygen and a nitrogen . Attached to this ring would be a phenyl group (a six-membered carbon ring), a carbonyl group (a carbon double-bonded to an oxygen), and an amide group (a carbonyl group adjacent to a nitrogen).Chemical Reactions Analysis
The reactivity of this compound would likely be dominated by the functional groups present. The carbonyl group could undergo reactions such as nucleophilic addition or reduction, and the amide group could participate in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and carbonyl groups would likely make it more soluble in polar solvents .Future Directions
Properties
IUPAC Name |
N-[[4-(2,2,3-trimethylmorpholine-4-carbonyl)phenyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-5-16(21)19-12-14-6-8-15(9-7-14)17(22)20-10-11-23-18(3,4)13(20)2/h5-9,13H,1,10-12H2,2-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBHLKFHPRYTHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCN1C(=O)C2=CC=C(C=C2)CNC(=O)C=C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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